molecular formula C22H24N6O3 B2955175 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1211610-65-9

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2955175
CAS No.: 1211610-65-9
M. Wt: 420.473
InChI Key: HZKOZJCHTBWMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Core structure: A pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic heterocycle known for its role in kinase inhibition and anticancer activity .
  • Substituents: A furan-2-ylmethylamino group at position 4 of the pyrimidine ring, which may enhance binding affinity through hydrogen bonding or π-π interactions. An ethyl linker connecting the core to a 3-(4-methoxyphenyl)propanamide moiety, contributing to solubility and metabolic stability.

While direct data on this compound’s properties are unavailable in the provided evidence, its structural analogs from patent literature and synthetic studies offer critical insights.

Properties

IUPAC Name

N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-30-17-7-4-16(5-8-17)6-9-20(29)23-10-11-28-22-19(14-27-28)21(25-15-26-22)24-13-18-3-2-12-31-18/h2-5,7-8,12,14-15H,6,9-11,13H2,1H3,(H,23,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKOZJCHTBWMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and inflammation. This compound features a unique structure that includes a furan ring, a pyrazolo[3,4-d]pyrimidine core, and an amide group, which collectively contribute to its biological activity.

Molecular Characteristics

  • Molecular Formula : C21H19N7O2
  • Molecular Weight : 401.43 g/mol
  • CAS Number : 1209591-26-3

The primary biological activity of this compound is attributed to its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that plays a crucial role in cell proliferation and survival. Inhibition of EGFR has been linked to reduced tumor growth across various cancer types. The structural components of this compound enhance its binding affinity to EGFR, leading to significant biological effects, including:

  • Induction of Apoptosis : The compound has shown the ability to induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle in cancerous cells, preventing further proliferation.

Antitumor Activity

In vitro studies have demonstrated the antitumor properties of this compound against several cancer cell lines. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Biological Effect
A5490.39Induction of apoptosis
MCF70.46Cell cycle arrest
NCI-H4600.75Inhibition of proliferation

These results indicate that the compound not only inhibits cell growth but also promotes apoptosis in cancer cells, positioning it as a promising candidate for anticancer therapy.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound and its derivatives. For instance:

  • Synthesis Pathways : Multi-step organic reactions are typically employed to synthesize this compound, involving cyclization processes and nucleophilic substitutions that introduce functional groups critical for its activity.
  • Therapeutic Potential : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a wide range of pharmacological activities beyond anticancer effects, including anti-inflammatory and antiviral properties. These findings suggest a broad therapeutic potential for compounds related to this compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with pyrazolo[3,4-d]pyrimidine derivatives from the evidence:

Compound Name / Example Core Structure Substituents at Position 3/4 Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Source
Target Compound Pyrazolo[3,4-d]pyrimidine 4: Furan-2-ylmethylamino; 1: Ethyl-linked propanamide Furan, methoxyphenyl Inferred ~480–520 Not reported
Example 53 () Pyrazolo[3,4-d]pyrimidine 3: 2-fluoro-N-isopropylbenzamide; 4: Chromen-4-one Fluorophenyl, chromenone 589.1 175–178
Example 41 () Pyrazolo[3,4-d]pyrimidine 3: Methylthio; 4: Chromen-4-one Methylthio, fluorophenyl Not reported 102–105
AZD4604 () Pyrazolo[3,4-d]pyrimidine (modified) 3: Fluoro-pyrimidinyl indole; Propanamide substituent Fluorophenyl, methylsulfonyl 599.66 Not reported
Example 60 () Pyrazolo[3,4-c]pyrimidine 3: Benzenesulfonamide; 4: Chromen-4-one Sulfonamide, fluorophenyl 599.1 242–245
Key Observations:

Substituent Impact on Melting Points: Bulky or polar groups (e.g., chromenone in Example 53 , sulfonamide in Example 60 ) correlate with higher melting points (175–245°C), likely due to enhanced intermolecular interactions. The target compound’s propanamide group may moderate melting points compared to sulfonamide analogs.

The target compound’s furan-2-ylmethylamino group may improve selectivity for specific kinase targets due to its smaller size and hydrogen-bonding capacity.

Solubility and Metabolic Stability: The methoxyphenyl moiety in the target compound could enhance metabolic stability compared to halogenated analogs (e.g., AZD4604 ). Ethyl-linked propanamide may increase hydrophilicity relative to chromenone or methylthio derivatives .

Lumping Strategy Relevance ()

The lumping strategy groups compounds with similar structures and properties . However, the target compound’s unique combination of furan and methoxyphenyl groups may justify its classification as a distinct entity, warranting separate pharmacological evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.